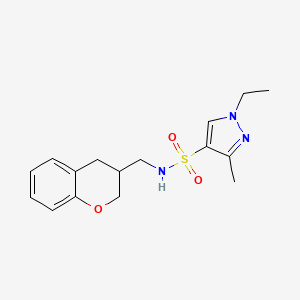
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide involves multi-step chemical reactions that typically start from basic aromatic or heterocyclic compounds. These processes may involve nucleophilic substitutions, condensation reactions, and the formation of amide bonds. The synthesis is characterized by its specificity to the isoxazole and benzodioxole moieties, aiming to achieve a high degree of purity and structural integrity (Reddy, Raju, Reddy, & Rajanarendar, 2010).
Molecular Structure Analysis
Molecular structure analysis reveals that N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide possesses a complex architecture, with a combination of aromatic and heteroaromatic rings. This structure is stabilized by intramolecular hydrogen bonds and exhibits significant planarity, contributing to its unique chemical properties. X-ray diffraction studies and density functional theory (DFT) calculations are commonly employed to elucidate the precise geometry and electronic structure of such molecules (Long, Qin, Wu, Zou, & Zhou, 2019).
Chemical Reactions and Properties
Chemical reactions involving N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide are influenced by its reactive functional groups, such as the amide linkage and the electron-rich isoxazole ring. These groups can undergo various chemical transformations, including nucleophilic attack, oxidation, and hydrolysis, leading to a wide range of derivatives with potential biological activities. The compound's reactivity is further modulated by the electron-donating and withdrawing effects of the substituents on the benzodioxole and isoxazole rings (Karrouchi, Brandán, Sert, El-marzouqi, Radi, Ferbinteanu, Faouzi, Garcia, & Ansar, 2020).
Physical Properties Analysis
The physical properties of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, such as melting point, solubility, and crystal structure, are crucial for its application in various fields. These properties are determined by the compound's molecular structure, with the polar amide bond and aromatic systems contributing to its solubility in organic solvents and its crystalline form. The crystal structure, vital for understanding the material's stability and reactivity, is characterized by specific intermolecular interactions, including hydrogen bonding and π-π stacking (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Chemical Properties Analysis
The chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide are defined by its functional groups. The amide linkage imparts stability and affects the compound's acidity and basicity. The presence of the benzodioxole and isoxazole rings contributes to its electron distribution, making it a candidate for various chemical reactions. These properties are pivotal in synthesizing derivatives with enhanced or targeted chemical functionalities (Dighe, Mahajan, Maste, & Bhat, 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-13(9(2)20-16-8)14(17)15-6-10-3-4-11-12(5-10)19-7-18-11/h3-5H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIMJAGJZKVRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)
![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)